molecular formula C16H16ClNO B017629 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) CAS No. 106648-57-1

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)

Cat. No.: B017629
CAS No.: 106648-57-1
M. Wt: 273.75 g/mol
InChI Key: ZVKJSJAERRMBMR-CQSZACIVSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) is a compound known for its selective affinity towards dopamine D1 receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiourea.

Major Products

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine D1 receptors. It acts as an antagonist, blocking the receptor and inhibiting the downstream signaling pathways. This interaction affects the release of neurotransmitters and modulates neuronal activity, which is crucial in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) is unique due to its specific configuration and selective affinity for D1 receptors. This selectivity makes it a valuable tool in neurological research and potential therapeutic applications .

Properties

IUPAC Name

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKJSJAERRMBMR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Reactant of Route 2
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Reactant of Route 3
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Reactant of Route 4
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Reactant of Route 5
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)
Reactant of Route 6
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)

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